Structural Topology Relative to Known Benzodioxole‑Piperidine MAGL Inhibitors
The compound carries a 1,3‑benzodioxole group linked to a piperidine‑1‑yl ethanone, a substructure that is also present in the ultrapotent MAGL inhibitor JJKK‑048 [1]. However, JJKK‑048 contains a bis‑benzodioxole methyl substituent on the piperidine and a triazole urea cap, whereas the target compound employs a quinolin‑8‑yloxy group at the piperidine 4‑position. No MAGL inhibition data or selectivity profile exists for the target compound, so any extrapolation of MAGL activity from JJKK‑048 is class‑level inference unsupported by direct measurement [1].
| Evidence Dimension | MAGL inhibitory potency |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | JJKK‑048: IC₅₀ = 0.4 nM (mouse brain MAGL); Kᵢ = 0.2 nM [1] |
| Quantified Difference | Cannot be quantified; target compound lacks data |
| Conditions | Mouse brain membrane MAGL assay; recombinant human MAGL [1] |
Why This Matters
Procurement for MAGL‑focused screening requires empirical validation because even minor scaffold alterations can abolish potency; the target compound's activity at MAGL is completely unknown.
- [1] Aaltonen N, Kedzierska E, Orzelska‑Gorka J, et al. J Pharmacol Exp Ther. 2016;359:62‑71. View Source
